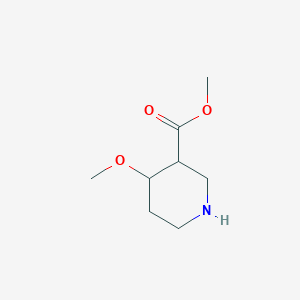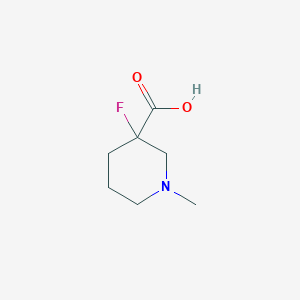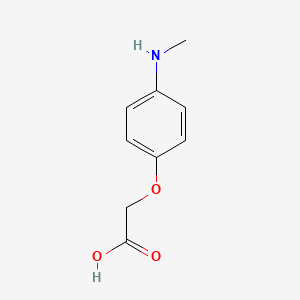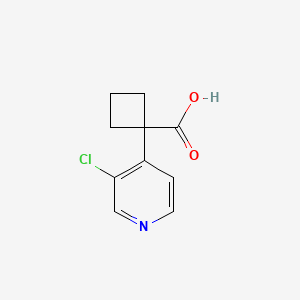
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a molecular formula of C10H10ClNO2 It is a derivative of pyridine and cyclobutane, featuring a chlorinated pyridine ring attached to a cyclobutane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and cyclobutanone.
Formation of Intermediate: The cyclobutanone is first converted to a cyclobutanone derivative through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: The intermediate is then coupled with 3-chloropyridine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutanol or cyclobutylamine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
Uniqueness
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the position of the chlorine atom on the pyridine ring and the cyclobutane carboxylic acid moiety
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14) |
InChI Key |
PPUCDPSCLQZAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


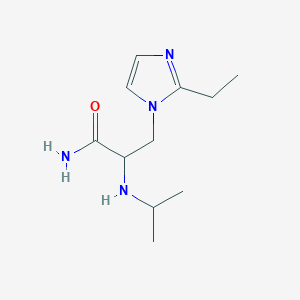
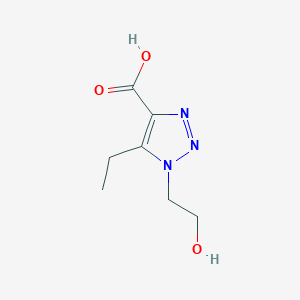
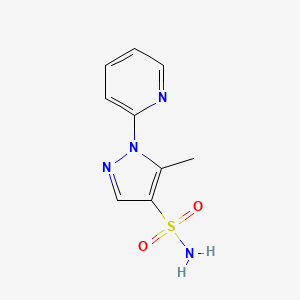
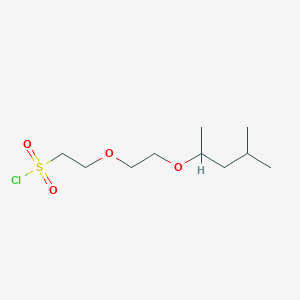
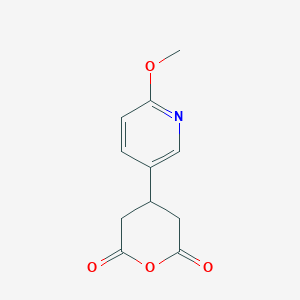
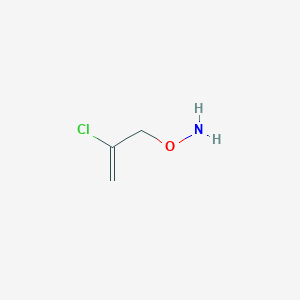
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)


